2-Isopropylcyclohexanone
Overview
Description
2-Isopropylcyclohexanone is an organic compound with the molecular formula C9H16O. It is a derivative of cyclohexanone, where an isopropyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylcyclohexanone can be synthesized through several methods. One common method involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of isopropylcyclohexene. This process involves the use of a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Isopropylcyclohexanoic acid.
Reduction: 2-Isopropylcyclohexanol.
Substitution: Imines or acetals depending on the nucleophile used.
Scientific Research Applications
2-Isopropylcyclohexanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropylcyclohexanone involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound’s carbonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Cyclohexanone: The parent compound of 2-Isopropylcyclohexanone, lacking the isopropyl group.
2-Methylcyclohexanone: Similar structure but with a methyl group instead of an isopropyl group.
4-Isopropylcyclohexanone: Isomer with the isopropyl group attached to the fourth carbon of the cyclohexane ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
2-propan-2-ylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJUYPUXVFDUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870829 | |
Record name | 2-Isopropylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-77-9 | |
Record name | 2-(1-Methylethyl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropylcyclohexan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isopropylcyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Isopropylcyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Isopropylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Isopropylcyclohexanone in organic synthesis?
A1: this compound serves as a valuable starting material in organic synthesis. For instance, it can be oxidized to produce diosphenols, specifically 2-Hydroxy-6-isopropylcyclohex-2-enone (diosphenol) and 2-Hydroxy-3-isopropylcyclohex-2-enone (isodiosphenol) []. Additionally, it can be utilized in reactions aiming to synthesize 5-(β-hydroxyethyl)-2-isopropylcyclohexanone, a compound of interest in various chemical applications [, ].
Q2: How do alkyl substituents at the 2-position of cyclohexanone influence its catalytic hydrogenation?
A2: Research has shown that the position of alkyl substituents significantly impacts the hydrogenation of cyclohexanone derivatives. While 2-methyl-, 2-ethyl-, and 2-propylcyclohexanone exhibit similar temperature dependencies during adsorption and hydrogenation over Ru/Al2O3, Rh/Al2O3, and Pt/Al2O3 catalysts, both cyclohexanone and this compound demonstrate distinct dependencies []. This suggests that the steric bulk of the isopropyl group at the 2-position might influence the interaction with the catalyst surface, ultimately affecting the reaction kinetics.
Q3: Can you elaborate on the stereochemical aspects associated with reactions involving this compound?
A3: Studies using menthone derivatives, structurally similar to this compound with an additional methyl group, highlight the role of chirality in these molecules. The helical twisting power, a crucial property in chiral molecules, is significantly higher in E-isomers compared to Z-isomers of aldol condensation products derived from menthone []. Notably, the chiral center bearing the isopropyl group plays a dominant role in determining the E-Z isomer ratio in the photostationary state []. While this research focuses on menthone derivatives, it can be inferred that similar stereochemical considerations might apply to reactions involving this compound, impacting product formation and properties.
Q4: What are the challenges associated with synthesizing 5-(β-hydroxyethyl)-2-isopropylcyclohexanone starting from readily available materials?
A4: Synthesizing 5-(β-hydroxyethyl)-2-isopropylcyclohexanone presents several challenges. One approach, utilizing shisool (p-menth-8-en-7-ol) as a starting material, encounters difficulties due to the incomplete migration of the double bond during the synthesis process []. Another route employing myrcene and thexylborane results in a mixture of boranes, with only one undergoing successful carbonylation to yield the desired product []. These studies underscore the need for further optimization and exploration of alternative synthetic strategies to achieve a more efficient and selective synthesis of 5-(β-hydroxyethyl)-2-isopropylcyclohexanone.
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